molecular formula C10H6BrClFNO2S2 B3544888 5-bromo-N-(3-chloro-4-fluorophenyl)thiophene-2-sulfonamide

5-bromo-N-(3-chloro-4-fluorophenyl)thiophene-2-sulfonamide

Cat. No.: B3544888
M. Wt: 370.6 g/mol
InChI Key: IVIZLIVARXJIOQ-UHFFFAOYSA-N
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Description

5-bromo-N-(3-chloro-4-fluorophenyl)thiophene-2-sulfonamide is a chemical compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis

Properties

IUPAC Name

5-bromo-N-(3-chloro-4-fluorophenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClFNO2S2/c11-9-3-4-10(17-9)18(15,16)14-6-1-2-8(13)7(12)5-6/h1-5,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIZLIVARXJIOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)C2=CC=C(S2)Br)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClFNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-chloro-4-fluorophenyl)thiophene-2-sulfonamide typically involves the following steps:

    Bromination: The thiophene ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Sulfonation: The brominated thiophene is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.

    Coupling Reaction: The final step involves coupling the sulfonated thiophene with 3-chloro-4-fluoroaniline using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(3-chloro-4-fluorophenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids or esters.

Major Products

    Substitution: Formation of various substituted thiophene derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiophene derivatives.

    Coupling: Formation of biaryl or polyaryl compounds.

Scientific Research Applications

5-bromo-N-(3-chloro-4-fluorophenyl)thiophene-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound is used in the synthesis of organic semiconductors and conductive polymers.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-chloro-4-fluorophenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(4-chlorophenyl)thiophene-2-sulfonamide
  • 5-bromo-N-(3-chloro-4-methoxyphenyl)thiophene-2-sulfonamide
  • 5-bromo-N-(3-chloro-4-fluorophenyl)benzo[b]thiophene-2-carboxamide

Uniqueness

5-bromo-N-(3-chloro-4-fluorophenyl)thiophene-2-sulfonamide is unique due to the presence of both halogen atoms (bromine, chlorine, and fluorine) and the sulfonamide group, which confer distinct chemical reactivity and biological activity. Its structural features make it a versatile compound for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-(3-chloro-4-fluorophenyl)thiophene-2-sulfonamide

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